1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the condensation of a suitable aldehyde with a pyrimidine derivative, followed by cyclization and functional group modifications . The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substituents can be introduced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Research: The compound is used in various biological assays to study its effects on different biological pathways.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrole ring structure and exhibit various biological activities.
Pyrido[2,3-d]pyrimidines: These compounds have a similar pyrimidine core and are used in medicinal chemistry.
Uniqueness
1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substituents and the resulting chemical properties. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1086386-26-6 |
---|---|
Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C13H17N3O4/c1-7(2)6-16-9(12(18)19)5-8-10(16)14(3)13(20)15(4)11(8)17/h5,7H,6H2,1-4H3,(H,18,19) |
InChI Key |
GNFDVGBKXQLMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.